molecular formula C12H15NO3S B2515625 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 743439-31-8

2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid

Cat. No.: B2515625
CAS No.: 743439-31-8
M. Wt: 253.32
InChI Key: IKUUVQWUDCWTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Milestones:

  • Gewald Reaction (1960s) : Enabled the synthesis of 2-aminothiophenes from ketones, elemental sulfur, and cyanoacetates. This method laid the groundwork for functionalizing thiophene cores, including cyclopenta-fused variants.
  • Paal-Knorr Thiophene Synthesis : Adapted to create cyclopenta[b]thiophenes via cyclocondensation of 1,4-diketones with sulfiding agents.
  • Modern Functionalization : Advances in regioselective amidation and carboxylation, as seen in the synthesis of this compound, which often involves:
    • Step 1 : Formation of the cyclopenta[b]thiophene core via cyclization reactions.
    • Step 2 : Introduction of the isobutyramide group via nucleophilic acyl substitution.
    • Step 3 : Hydrolysis of ester intermediates to yield the carboxylic acid.

Applications in Research:

  • Materials Science : Cyclopenta[b]thiophenes are explored for liquid crystals with high birefringence and dielectric anisotropy.
  • Medicinal Chemistry : Analogues demonstrate anticonvulsant and tyrosine kinase inhibitory activities, though this compound’s specific biological roles remain under investigation.

The compound’s synthesis and structural analysis reflect broader trends in heterocyclic chemistry, emphasizing precision in substituent placement to optimize electronic and steric properties. Its continued study aligns with efforts to expand the toolkit of aromatic systems for functional materials and bioactive molecules.

Properties

IUPAC Name

2-(2-methylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-6(2)10(14)13-11-9(12(15)16)7-4-3-5-8(7)17-11/h6H,3-5H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUUVQWUDCWTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the cyclopenta[b]thiophene core, which can be achieved through a series of cyclization reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Research indicates that derivatives of cyclopenta[b]thiophenes exhibit a variety of biological activities, including:

  • Anticancer Activity : Compounds similar to 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid have shown potential in inducing apoptosis in cancer cells through various mechanisms. Studies suggest that these compounds can interact with specific biological targets such as enzymes or receptors involved in cancer progression.
  • Analgesic Properties : Recent studies have evaluated the analgesic activity of related compounds. For instance, derivatives of thiophene carboxylic acids have been found to exhibit significant analgesic effects exceeding those of standard analgesics like metamizole. This suggests potential applications in pain management therapies .
  • Neuroprotective Effects : Some cyclopenta[b]thiophene derivatives have been investigated for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. The mechanisms often involve modulation of neuroinflammatory pathways and protection against oxidative stress.

Case Studies

  • Anticancer Studies : A study conducted on similar thiophene derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the potential for developing new anticancer agents based on this scaffold.
  • Analgesic Activity Evaluation : In a comparative study using animal models, derivatives of this compound were shown to significantly reduce pain responses compared to control groups treated with conventional analgesics. The findings suggest that these compounds could serve as effective alternatives for pain relief .

Mechanism of Action

The mechanism by which 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The 2-methylpropanamido group confers moderate lipophilicity, intermediate between the polar tetrazolyl and hydrophobic triazole-sulfanyl substituents.
  • Bioisosterism : Tetrazolyl derivatives (e.g., Entry 2) mimic carboxylic acids in binding but with altered acidity .
  • Aromatic vs. Aliphatic Substituents: Pyrrol-1-yl (Entry 3) and fluorobenzoylamino (Entry 4) groups enable distinct interaction profiles (π-π stacking vs. dipole interactions).

Biological Activity

2-(2-Methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid (CAS No. 743439-31-8) is a compound belonging to the cyclopentathiophene family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15NO3S
  • Molecular Weight : 253.32 g/mol
  • Structure : The compound features a cyclopenta[b]thiophene ring system with an amide functional group, which is crucial for its biological interactions.

1. Antioxidant Properties

Recent studies have indicated that derivatives of cyclopenta[b]thiophenes exhibit significant antioxidant activity. For instance, compounds similar to this compound have been shown to reduce lipid peroxidation and nitrite levels in various brain regions, suggesting neuroprotective effects against oxidative stress .

2. Lipid Metabolism Regulation

Research has demonstrated that this compound may influence lipid metabolism through the modulation of key transcription factors involved in lipid biosynthesis. A related compound was reported to inhibit the SREBP-1c pathway, leading to decreased hepatic lipid accumulation in diet-induced obesity models . This suggests that this compound could similarly affect lipid metabolism.

3. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of cyclopenta[b]thiophene derivatives. Compounds within this class have shown promising antibacterial and antifungal activities, indicating their potential use in treating infections . Specifically, derivatives have been synthesized and screened for their efficacy against various pathogens.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Lipid Biosynthesis : By targeting pathways such as SREBP-1c and AMPK/mTOR signaling, the compound may effectively reduce lipid synthesis and accumulation in liver cells.
  • Antioxidative Mechanisms : The ability to scavenge free radicals and reduce oxidative stress markers contributes to its neuroprotective effects.

Case Studies

StudyObjectiveFindings
Study on ZJ001 (related compound)Evaluate lipid-lowering effectsZJ001 inhibited SREBP-1c pathway; reduced hepatic lipids in DIO mice .
Antioxidant studyAssess neuroprotective propertiesCompounds showed reduction in lipid peroxidation in brain tissues .
Antimicrobial screeningTest efficacy against pathogensSeveral derivatives displayed significant antibacterial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.